molecular formula C18H12O2 B1201125 3,9-Dihydroxybenzanthracene CAS No. 56614-97-2

3,9-Dihydroxybenzanthracene

カタログ番号: B1201125
CAS番号: 56614-97-2
分子量: 260.3 g/mol
InChIキー: CQTBIAMUVNXBKY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,9-Dihydroxybenz[a]anthracene (3,9-diOHBA) is a hydroxylated derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH). Unlike its parent compound, 3,9-diOHBA exhibits estrogenic activity, as demonstrated in competitive binding experiments with estrogen receptors in uterine cytosol of Sprague-Dawley rats. At a concentration of $1.2 \times 10^{-5}$ M, 3,9-diOHBA inhibits estradiol binding to the 8S receptor protein, a potency comparable to the synthetic anti-estrogen nafoxidine-HCl ($3 \times 10^{-5}$ M) . This suggests a role in endocrine disruption, distinguishing it from non-hydroxylated PAHs.

The molecular formula of 3,9-diOHBA is inferred as $C{18}H{12}O_2$, with hydroxyl groups at the 3 and 9 positions of the benzanthracene backbone. These substituents enhance polarity and hydrogen-bonding capacity, likely influencing its receptor interactions and metabolic stability compared to non-polar PAHs.

特性

CAS番号

56614-97-2

分子式

C18H12O2

分子量

260.3 g/mol

IUPAC名

benzo[a]anthracene-3,9-diol

InChI

InChI=1S/C18H12O2/c19-15-4-3-11-10-18-12(7-14(11)9-15)1-2-13-8-16(20)5-6-17(13)18/h1-10,19-20H

InChIキー

CQTBIAMUVNXBKY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)O)C3=CC4=C(C=C31)C=C(C=C4)O

正規SMILES

C1=CC2=C(C=CC(=C2)O)C3=CC4=C(C=C31)C=C(C=C4)O

他のCAS番号

56614-97-2

同義語

3,9-dihydroxybenz(a)anthracene
3,9-dihydroxybenzanthracene

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 3,9-diOHBA, enabling a comparative analysis of their properties and biological activities:

3,9-Dimethylbenz[a]anthracene

  • Molecular Formula : $C{20}H{16}$
  • Molecular Weight : 256.34 g/mol
  • Substituents : Methyl groups at positions 3 and 7.
  • Key Differences :
    • The methyl groups increase hydrophobicity, reducing solubility in aqueous environments compared to 3,9-diOHBA.
    • Lacks estrogenic activity due to the absence of hydroxyl groups, which are critical for receptor binding .
  • Applications : Primarily studied for its thermodynamic properties (e.g., solid-state enthalpy of formation) rather than biological activity .

Dibenz[a,h]anthracene

  • Molecular Formula : $C{22}H{14}$
  • Molecular Weight : 278.35 g/mol
  • Substituents: None (parent PAH structure).
  • Lacks functional groups, making it highly lipophilic and persistent in biological systems. No reported estrogenic activity, emphasizing the role of hydroxylation in 3,9-diOHBA’s receptor binding .

7,12-Dimethylbenz[a]anthracene (DMBA)

  • Molecular Formula : $C{20}H{16}$
  • Molecular Weight : 256.34 g/mol
  • Substituents : Methyl groups at positions 7 and 12.
  • Key Differences: A well-known potent carcinogen, unlike 3,9-diOHBA. Methylation at 7,12 positions drives metabolic activation into DNA-reactive intermediates, whereas 3,9-diOHBA’s hydroxylation may promote detoxification or receptor-mediated effects .

10-(Aminomethyl)-9,10-dihydro-1,2-dihydroxyanthracene

  • Molecular Formula: $C{15}H{15}NO_2$
  • Substituents: Hydroxyl groups at positions 1 and 2; aminomethyl group at position 10.
  • Key Differences: Structural rigidity and additional functional groups (e.g., aminomethyl) confer affinity for dopamine receptors, unlike 3,9-diOHBA’s estrogenic targeting. Demonstrates how positional isomerism and substituent type dictate receptor specificity .

Benz[a]anthracene (Parent Compound)

  • Molecular Formula : $C{18}H{12}$
  • Molecular Weight : 228.29 g/mol
  • Substituents: None.
  • Key Differences: Lacks hydroxyl groups, rendering it non-estrogenic but highly carcinogenic. Metabolism to 3,9-diOHBA illustrates how hydroxylation can alter biological activity from carcinogenicity to endocrine disruption .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Biological Activity Reference
3,9-Dihydroxybenz[a]anthracene $C{18}H{12}O_2$ 260.29 3,9-OH Estrogenic receptor binding
3,9-Dimethylbenz[a]anthracene $C{20}H{16}$ 256.34 3,9-CH3 Thermodynamic studies
Dibenz[a,h]anthracene $C{22}H{14}$ 278.35 None Carcinogenic
7,12-Dimethylbenz[a]anthracene $C{20}H{16}$ 256.34 7,12-CH3 Potent carcinogen
Benz[a]anthracene $C{18}H{12}$ 228.29 None Carcinogenic (parent compound)

Research Findings and Implications

  • Estrogenic Activity: 3,9-diOHBA’s hydroxyl groups are critical for competing with estradiol at receptor sites, a property absent in methylated or non-hydroxylated analogs .
  • Metabolic Significance: Hydroxylation of benz[a]anthracene to 3,9-diOHBA may represent a detoxification pathway, reducing carcinogenicity but introducing endocrine-disrupting effects.
  • Structural Determinants : Substituent position (e.g., 3,9 vs. 7,12) and type (hydroxyl vs. methyl) profoundly influence biological outcomes, highlighting the importance of functional group chemistry in PAH derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。